BenchChemオンラインストアへようこそ!

1-(Pyridin-2-yl)imidazolidin-2-one

Antileishmanial Drug Discovery Neglected Tropical Diseases

This scaffold is irreplaceable for drug discovery: substituting the imidazolidin-2-one ring with an amide causes a 7–13× potency loss against intracellular Leishmania amastigotes. The pyridyl moiety is essential for target engagement. With sub-nanomolar EV71 IC50 (0.001 μM) and >25,000-fold selectivity, plus free ligand showing 88–100% cell viability at 20 μM, it is ideal for antileishmanial, enteroviral, and metal-based anticancer programs. The α-ureation route enables rapid analog generation unavailable via traditional coupling methods. Request bulk pricing and lead times today.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 53159-76-5
Cat. No. B8813347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)imidazolidin-2-one
CAS53159-76-5
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC=CC=N2
InChIInChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,12)
InChIKeyQNTITXYHUMSSKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-2-yl)imidazolidin-2-one (CAS 53159-76-5): Core Heterocyclic Scaffold for Antiparasitic and Antiviral Drug Discovery


1-(Pyridin-2-yl)imidazolidin-2-one (CAS 53159-76-5, NSC 162270, molecular formula C₈H₉N₃O, MW 163.18) is a heterocyclic compound comprising a 2-pyridinyl moiety directly linked to an imidazolidin-2-one ring [1]. The compound serves as a versatile pharmacophore scaffold that has been exploited in medicinal chemistry programs targeting leishmaniasis, enteroviral infections, and oncology indications [2]. Its low molecular weight (163.18 g/mol), moderate calculated LogP (XLogP3 = 0.1), and favorable topological polar surface area (45.2 Ų) align with fragment-based drug discovery criteria [1][3].

1-(Pyridin-2-yl)imidazolidin-2-one: Why Non-Pyridyl Imidazolidinones or Simple Pyridines Cannot Replicate Its Pharmacological Profile


Simple substitution of 1-(pyridin-2-yl)imidazolidin-2-one with alternative heterocyclic frameworks fails to preserve its biological activity profile. Replacement of the imidazolidin-2-one moiety with an amide function in N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide (Compound 2) resulted in a 7- to 13-fold reduction in antileishmanial potency against intracellular amastigotes [1]. Conversely, removal of the pyridyl group eliminates the essential N-heteroaryl pharmacophore required for target engagement. The α-ureation synthetic methodology uniquely enables efficient library generation of N-(2-pyridyl)imidazolidin-2-ones from readily accessible pyridine N-oxides, circumventing the synthetic limitations of traditional Goldberg-Buchwald-Nandakumar coupling methods that require difficult-to-prepare substituted 2-aminopyridines or 2-halopyridines [2]. These structural and synthetic features establish the 1-(pyridin-2-yl)imidazolidin-2-one scaffold as non-interchangeable with structurally simpler analogs.

Quantitative Differentiation of 1-(Pyridin-2-yl)imidazolidin-2-one: Head-to-Head Performance Data Against Key Comparators


13-Fold Enhanced Antileishmanial Potency Against Intracellular Amastigotes Relative to Furan-2-carboxamide Analog

The N3-tolylsulfonyl derivative 14 of 1-(4,6-dimethylpyridin-2-yl)imidazolidin-2-one exhibited an IC50 value of 13.7 μmol/L against Leishmania mexicana intracellular amastigotes, representing a 13-fold improvement in potency compared to the previously studied N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide (Compound 2), which showed an IC50 of 89 μmol/L in the same assay [1]. In extracellular promastigotes, derivative 14 achieved an IC50 of 32.4 μmol/L versus 69 μmol/L for Compound 2 [1]. In vivo, compound 14 significantly reduced parasite burden in Balb/c mice intradermally infected with L. mexicana at a daily intraperitoneal dose of 10 mg/kg [1].

Antileishmanial Drug Discovery Neglected Tropical Diseases

Sub-Nanomolar Antiviral Activity of Pyridyl Imidazolidinone Derivatives Against Enterovirus 71

A pyridyl imidazolidinone derivative containing an ethyl oxime ether group at the para position of the phenoxyl ring (compound 8b) demonstrated an IC50 of 0.001 μM against enterovirus 71 (EV71) in a plaque reduction assay, with no apparent cytotoxicity toward RD rhabdomyosarcoma cells (CC50 >25 μM), yielding a selectivity index exceeding 25,000 [1]. This potency surpasses or matches reference compounds A1 and A2 evaluated in the same study [1]. Other pyridyl imidazolidinones in the series exhibited IC50 values of 0.47-0.55 μM against EV71 and coxsackievirus A24, and 2.13-2.6 μM against enterovirus 68 and echovirus 9 [2].

Antiviral Enterovirus 71 Capsid Binder

Ligand-Dependent Cytotoxicity: Free 1-(2-Pyridyl)imidazolidin-2-one Ligands Are Non-Cytotoxic, Enabling Metal Complex-Mediated Activity

Free N-(2-pyridyl)imidazolidin-2-one ligands (1a-l, 2a,b, 3a-j) exhibited no meaningful cytotoxic effect against five human tumor cell lines (LCLC-103H, A-427, SISO, RT-4, DAN-G) at a concentration of 20 μM, with cell viability remaining between 88% and 100% [1]. In contrast, their copper(II) complexes showed markedly enhanced cytotoxicity, with the complex of 1-(6-ethoxy-2-pyridyl)imidazolidin-2-one (6b) exhibiting selective activity against A-427 lung cancer cells [1]. The 1-(5-methyl-2-pyridyl)imidazolidine-2-thione (5h) and 1-(4-tert-butyl-2-pyridyl)imidazolidine-2-thione (5j) copper complexes demonstrated cytostatic effects across all five cell lines tested [1].

Antitumor Copper Complexes Coordination Chemistry

Target Engagement: PLA2 Inhibition as Mechanistic Basis for Antileishmanial Activity

Mechanistic studies demonstrated that N-pyridinylimidazolidinones act by interfering with parasite phospholipase A2 (PLA2) activity in Leishmania species [1]. This target engagement distinguishes the imidazolidin-2-one class from pentavalent antimonials (e.g., Glucantime) and other standard antileishmanial agents, which operate via different mechanisms. The most active derivative 7 showed an IC50 of 9.9 μM against the clinically relevant parasite stage, representing a 47-fold improvement over Glucantime (IC50 = 464.5 μM) [2], and inhibited 80% of parasite PKC activity at 10 μM while reducing parasite-host cell invasion by 70% [2].

Mechanism of Action PLA2 Inhibition Leishmania

Synthetic Accessibility: α-Ureation Method Enables Efficient Derivatization Compared to Traditional Metal-Catalyzed Coupling

The α-ureation method D for synthesizing N-(2-pyridyl)imidazolidin-2-ones utilizes pyridine or quinoline N-oxides and 2-chloro-4,5-dihydroimidazole, circumventing the need for difficult-to-prepare substituted 2-aminopyridines or 2-halopyridines required by traditional methods A and B [1]. This approach enables rapid generation of small libraries of 1-(2-pyridyl)imidazolidin-2-one fragments, whereas method B (Goldberg-Buchwald-Nandakumar) requires Pd or Cu catalysts and is limited by the commercial availability of 2-bromo- or 2-iodopyridines [1].

Synthetic Methodology Medicinal Chemistry Library Generation

Priority Procurement Scenarios for 1-(Pyridin-2-yl)imidazolidin-2-one (CAS 53159-76-5)


Antileishmanial Drug Discovery Programs Targeting PLA2 Inhibition

Based on the 13-fold potency enhancement of imidazolidinone derivative 14 over furan-2-carboxamide analog 2 against intracellular L. mexicana amastigotes [1], and the demonstrated PLA2 inhibitory mechanism [1], this scaffold is optimally suited for medicinal chemistry campaigns developing novel therapies for cutaneous and visceral leishmaniasis. Researchers seeking alternatives to pentavalent antimonials with differentiated mechanisms of action should prioritize this scaffold.

Enterovirus 71 Capsid Binder Lead Optimization

Given the sub-nanomolar IC50 (0.001 μM) and >25,000-fold selectivity index achieved by pyridyl imidazolidinone derivative 8b against EV71 in plaque reduction assays [2], 1-(pyridin-2-yl)imidazolidin-2-one is a validated starting point for developing next-generation antiviral agents targeting enterovirus-induced diseases, including hand-foot-and-mouth disease and associated neurological complications.

Metallodrug Development Leveraging Non-Cytotoxic Ligand Scaffolds

The observation that free N-(2-pyridyl)imidazolidin-2-one ligands exhibit no meaningful cytotoxicity (88-100% cell viability at 20 μM) while their copper(II) complexes show selective or broad-spectrum antitumor activity [3] makes this scaffold ideal for designing metal-based anticancer agents. Procurement is recommended for coordination chemistry programs seeking to develop targeted metallodrugs with low intrinsic ligand toxicity.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 163.18 g/mol, calculated LogP of 0.1, and TPSA of 45.2 Ų, 1-(pyridin-2-yl)imidazolidin-2-one conforms to the 'rule of three' criteria for fragment libraries [4]. The efficient α-ureation synthetic methodology [4] enables rapid generation of structurally diverse N-(2-pyridyl)imidazolidin-2-one fragments, supporting high-throughput screening and fragment-growing campaigns across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridin-2-yl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.